molecular formula C9H12N2O3 B14163305 2-[(Dimethylamino)methyl]-6-nitrophenol CAS No. 69245-76-7

2-[(Dimethylamino)methyl]-6-nitrophenol

Cat. No.: B14163305
CAS No.: 69245-76-7
M. Wt: 196.20 g/mol
InChI Key: SMDHMIAGXJYMKY-UHFFFAOYSA-N
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Description

2-[(Dimethylamino)methyl]-6-nitrophenol is an organic compound with the molecular formula C9H12N2O3 It is characterized by the presence of a dimethylamino group attached to a methyl group, which is further connected to a nitrophenol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nitration of 2-methylphenol (o-cresol) to form 2-methyl-6-nitrophenol, which is then subjected to a Mannich reaction with formaldehyde and dimethylamine to yield the final product .

Industrial Production Methods

Industrial production of 2-[(Dimethylamino)methyl]-6-nitrophenol may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(Dimethylamino)methyl]-6-nitrophenol can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The phenolic hydroxyl group can be oxidized to a quinone structure.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Conversion to quinone derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Introduction of various functional groups depending on the reagent used.

Scientific Research Applications

2-[(Dimethylamino)methyl]-6-nitrophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(Dimethylamino)methyl]-6-nitrophenol involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with active sites, while the nitrophenol moiety can participate in redox reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-(Dimethylamino)ethanol: Contains a dimethylamino group attached to an ethanol structure.

    2-(Dimethylamino)methylphenol: Similar structure but without the nitro group.

    2-(Dimethylamino)methyl-5,7-dichloro-8-hydroxyquinoline: Contains additional chlorine atoms and a quinoline structure.

Uniqueness

2-[(Dimethylamino)methyl]-6-nitrophenol is unique due to the presence of both a nitro group and a dimethylamino group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial use .

Properties

CAS No.

69245-76-7

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

2-[(dimethylamino)methyl]-6-nitrophenol

InChI

InChI=1S/C9H12N2O3/c1-10(2)6-7-4-3-5-8(9(7)12)11(13)14/h3-5,12H,6H2,1-2H3

InChI Key

SMDHMIAGXJYMKY-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=C(C(=CC=C1)[N+](=O)[O-])O

solubility

>29.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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